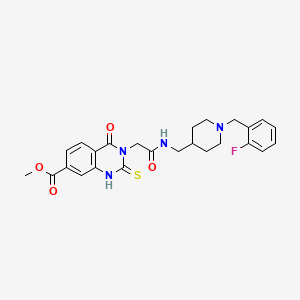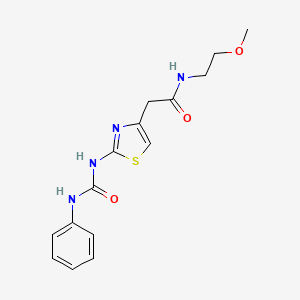![molecular formula C22H23N5O3S B14975498 N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975498.png)
N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinyl sulfanyl acetamide moiety, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl sulfanyl intermediate, followed by the introduction of the acetamide group. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
相似化合物的比较
Similar Compounds
- **N-(3,5-Dimethylphenyl)-2-{[6-(2-amino-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- **N-(3,5-Dimethylphenyl)-2-{[6-(2-hydroxy-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
Uniqueness
N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide stands out due to its specific acetamido group, which imparts unique chemical and biological properties. This functional group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C22H23N5O3S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-12-5-6-18(23-15(4)28)17(10-12)20-21(30)25-22(27-26-20)31-11-19(29)24-16-8-13(2)7-14(3)9-16/h5-10H,11H2,1-4H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI 键 |
GTZRYAZYPUSLIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide](/img/structure/B14975422.png)

![2-((3-(dimethylamino)propyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B14975427.png)
![methyl 4-({[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14975433.png)
![N-(2-cyanophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14975446.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14975462.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B14975469.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B14975476.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)butanamide](/img/structure/B14975484.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B14975490.png)
![N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14975492.png)
![N~4~-(2,4-dimethylphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975493.png)
![N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975504.png)
